![molecular formula C9H7BrN2 B2595413 3-Bromo-6-methyl-1,8-naphthyridine CAS No. 2307552-91-4](/img/structure/B2595413.png)
3-Bromo-6-methyl-1,8-naphthyridine
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Overview
Description
“3-Bromo-6-methyl-1,8-naphthyridine” is a compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in various applications such as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “3-Bromo-6-methyl-1,8-naphthyridine”, has been a topic of considerable interest. The recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of “3-Bromo-6-methyl-1,8-naphthyridine” can be represented by the InChI code:1S/C9H7BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h2-5H,1H3
. This indicates that the compound has a molecular weight of 223.07 . Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Fluorescent Probing for Metal Ions
3-Bromo-6-methyl-1,8-naphthyridine derivatives have been utilized as fluorescent probes for the detection of metal ions such as copper (Cu^2+). These probes can “turn-off” fluorescence in the presence of Cu^2+, allowing for the sensitive detection of this metal ion in various environments .
Anion Detection in Environmental Samples
The same fluorescent probes that detect Cu^2+ can also be used to detect dihydrogen phosphate (H_2PO_4^−) ions. This is particularly useful for monitoring environmental samples, as these anions play significant roles in ecological systems .
Biomedical Imaging
Derivatives of 3-Bromo-6-methyl-1,8-naphthyridine exhibit long emission wavelengths and high solubility in polar solvents, making them excellent candidates for use as labeling reagents in biomedical imaging. Their stability across a range of pH levels further enhances their applicability in biological systems .
Future Directions
The future directions in the research of 1,8-naphthyridines, including “3-Bromo-6-methyl-1,8-naphthyridine”, could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their properties and potential applications could be a promising area of research .
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 3-bromo-6-methyl-1,8-naphthyridine belongs, have diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Mode of Action
1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on their specific functional groups .
Biochemical Pathways
1,8-naphthyridines are known to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that 1,8-naphthyridines have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-6-methyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTARNQUPKXGIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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